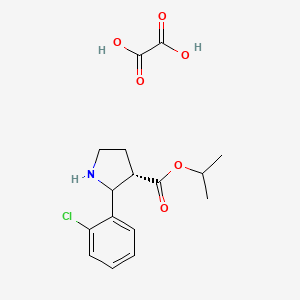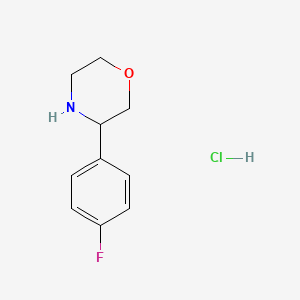
3-(4-Fluorophenyl)morpholine hydrochloride
Overview
Description
3-(4-Fluorophenyl)morpholine hydrochloride (3-FPM HCl) is a novel synthetic compound that has recently become a popular research chemical. It is an analogue of the popular stimulant drug 4-Fluoroamphetamine (4-FA) and has a variety of potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
3-(4-Fluorophenyl)morpholine hydrochloride has been synthesized and characterized in multiple studies, demonstrating its versatility as an intermediate in the production of various biologically active compounds. For instance, its synthesis involves techniques such as amination, cyclization, and acidification to achieve high yields, showcasing its relevance in organic synthesis research (Yuan, 2012). Moreover, its crystal structure and other physicochemical properties have been elucidated through spectroscopic methods, further emphasizing its importance in drug development processes (S.V et al., 2019).
Biological Activities
The biological activity of derivatives of this compound has been a significant area of interest. Studies have reported on its potential antidepressant activities, suggesting its utility in developing new therapeutic agents for treating depression. For example, its antidepressive potential was evaluated using animal models, providing a foundation for further investigation into its therapeutic applications (Yuan, 2012). Additionally, the compound's derivatives have shown promising results in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, highlighting its potential as a neurokinin-1 receptor antagonist (Harrison et al., 2001).
Antimicrobial and Antitumor Activities
Research has also explored the antimicrobial and antitumor potentials of this compound derivatives. For instance, compounds synthesized from this chemical have demonstrated remarkable anti-tuberculosis activity and superior antimicrobial properties, presenting a compelling case for their use in combating infectious diseases (S.V et al., 2019). The compound's derivatives have also been investigated for their antitumor activities, showing distinct inhibition on the proliferation of various cancer cell lines and suggesting a potential role in cancer therapy (Tang & Fu, 2018).
properties
IUPAC Name |
3-(4-fluorophenyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGZVNCXNNRNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



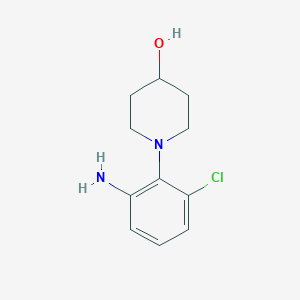

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)
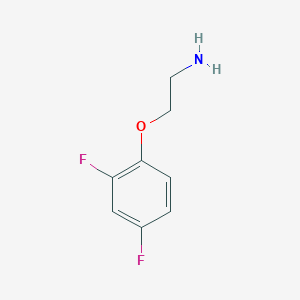
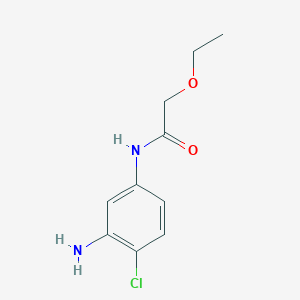

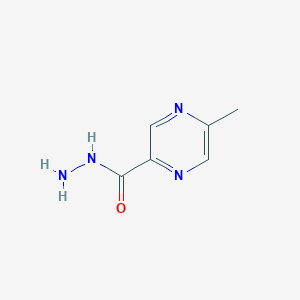
![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)


